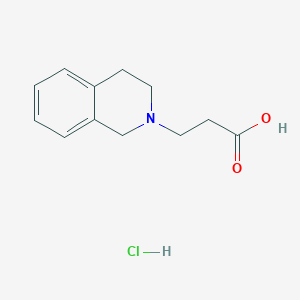
5-(2-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine
描述
5-(2-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of 2-fluorobenzaldehyde, which undergoes a condensation reaction with 2-methoxypyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to trifluoromethylation using reagents like trifluoromethyl iodide and a suitable catalyst, such as copper(I) iodide, under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
5-(2-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-(2-Fluorophenyl)-2-formyl-3-(trifluoromethyl)pyridine, while substitution reactions can produce various derivatives depending on the nucleophile employed.
科学研究应用
5-(2-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用机制
The mechanism by which 5-(2-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)pyridine
- 2-Methoxy-5-(trifluoromethyl)pyridine
- 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine
Uniqueness
Compared to these similar compounds, 5-(2-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.
属性
IUPAC Name |
5-(2-fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c1-19-12-10(13(15,16)17)6-8(7-18-12)9-4-2-3-5-11(9)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDDJJNTGIWYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=CC=C2F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene](/img/structure/B1388489.png)
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1388490.png)










